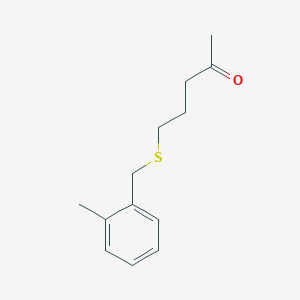

5-((2-Methylbenzyl)thio)pentan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

5-[(2-methylphenyl)methylsulfanyl]pentan-2-one |

InChI |

InChI=1S/C13H18OS/c1-11-6-3-4-8-13(11)10-15-9-5-7-12(2)14/h3-4,6,8H,5,7,9-10H2,1-2H3 |

InChI Key |

CCGYBXVCCLOGKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CSCCCC(=O)C |

Origin of Product |

United States |

Sophisticated Spectroscopic and Structural Elucidation Techniques for 5 2 Methylbenzyl Thio Pentan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A comprehensive NMR analysis of 5-((2-Methylbenzyl)thio)pentan-2-one involves a suite of experiments. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of hydrogen and carbon atoms, respectively. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the three methylene groups of the pentan chain, and the two methyl groups. Similarly, the ¹³C NMR spectrum would reveal signals for each unique carbon, including the characteristic downfield shift for the carbonyl carbon. oregonstate.edu

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be crucial for establishing the connectivity of the pentan-2-one backbone, showing correlations between the protons at C3, C4, and C5.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range (2-3 bond) couplings between protons and carbons. This technique would provide the key connections between the distinct molecular fragments. For instance, it would show correlations from the benzylic methylene protons (on C7) to the aromatic carbons and to the sulfur-bearing carbon of the pentan chain (C5). It would also link the protons on C3 and C1 to the ketone's carbonyl carbon (C2).

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, regardless of their bonding connectivity. A NOESY or ROESY spectrum could confirm the structure by showing correlations between the benzylic methylene (C7) protons and the adjacent methyl group (C8) on the aromatic ring.

The specific chemical shifts (δ) of the ¹H and ¹³C nuclei are highly indicative of their local electronic environment. Protons and carbons adjacent to electronegative atoms like oxygen (in the ketone) and sulfur (in the thioether) are deshielded and appear at a lower field (higher ppm value). libretexts.org Based on established ranges for similar functional groups, a predicted set of chemical shifts can be proposed. oregonstate.edursc.orglibretexts.orgchemicalbook.comchemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 | -CH₃ | ~2.15 | s | ~30.0 |

| 2 | -C=O | - | - | ~208.0 |

| 3 | -CH₂- | ~2.70 | t | ~42.5 |

| 4 | -CH₂- | ~1.85 | quint | ~28.0 |

| 5 | -CH₂-S- | ~2.55 | t | ~31.0 |

| 6 | Benzylic -CH₂-S- | ~3.70 | s | ~34.0 |

| 7 | Aromatic C (Quaternary) | - | - | ~136.0 |

| 8 | Aromatic C-CH₃ | - | - | ~137.0 |

| 9 | -CH₃ (Aromatic) | ~2.35 | s | ~19.0 |

| 10, 11, 12, 13 | Aromatic CH | ~7.10-7.30 | m | ~126.0-130.0 |

s = singlet, t = triplet, quint = quintet, m = multiplet

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful tool that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. cymitquimica.com For this compound (C₁₃H₁₈OS), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.

Upon ionization in a mass spectrometer, the molecular ion undergoes fragmentation, breaking apart in predictable ways that reflect its structure. The resulting fragmentation pattern serves as a molecular fingerprint. Key fragmentation pathways expected for this compound include:

Benzylic/Alpha-Cleavage: The bond between the benzylic carbon and the sulfur atom is prone to cleavage. This would lead to the formation of a highly stable 2-methylbenzyl cation, which can rearrange to the even more stable tropylium (B1234903) ion, resulting in a prominent peak at m/z 105. thieme-connect.de

Alpha-Cleavage at the Ketone: Cleavage of the C-C bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.orglibretexts.org This would lead to the formation of an acylium ion, [CH₃CO]⁺, with an m/z of 43, or a larger acylium ion at m/z 181 by loss of the methyl radical.

McLafferty Rearrangement: Ketones with a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group) can undergo this specific rearrangement. libretexts.orgyoutube.com In this molecule, a hydrogen from C5 can be transferred to the carbonyl oxygen, followed by cleavage of the C3-C4 bond. This would result in the loss of a neutral butene molecule and the formation of a charged enol fragment at m/z 74.

Cleavage Alpha to Sulfur: Fragmentation can also be initiated by cleavage of the C5-S bond, leading to various sulfur-containing fragments.

The presence of sulfur provides a distinct isotopic signature. Sulfur has a naturally occurring heavy isotope, ³⁴S, with an abundance of approximately 4.2%. Consequently, in the mass spectrum, the molecular ion peak (M) will be accompanied by a smaller peak at two mass units higher (M+2) with an intensity of about 4.2% relative to the M peak. The precise measurement of this isotopic ratio in HRMS provides strong evidence for the presence of a single sulfur atom in the molecule, helping to validate the proposed elemental composition.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. ksu.edu.sa Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the types of bonds present in a molecule. While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy measures the scattering of light due to changes in its polarizability. edinst.com Therefore, the two techniques are complementary.

For this compound, the key functional groups would produce characteristic signals:

C=O Stretch (Ketone): A strong, sharp absorption band in the IR spectrum is expected around 1715 cm⁻¹. This is one of the most easily identifiable peaks in an IR spectrum. libretexts.org

C-H Stretches: Aromatic C-H (sp²) stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H (sp³) stretches appear just below 3000 cm⁻¹.

C=C Stretches (Aromatic): The aromatic ring will show several characteristic bands of medium to weak intensity in the 1450-1600 cm⁻¹ region.

C-S Stretch (Thioether): The carbon-sulfur bond stretch is often weak in the IR spectrum but can sometimes be observed in the 600-800 cm⁻¹ region. This bond vibration is often more easily detected in the Raman spectrum due to the higher polarizability of the C-S bond. libretexts.org

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | sp² C-H | 3010-3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | sp³ C-H | 2850-3000 | Strong | Strong |

| C=O Stretch | Ketone | 1705-1725 | Strong | Medium |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak | Strong |

| C-H Bend | -CH₂-, -CH₃ | 1350-1470 | Medium | Medium |

| C-S Stretch | Thioether | 600-800 | Weak | Medium-Strong |

Identification of Characteristic Stretching and Bending Modes for C=O and C-S Linkages

Vibrational spectroscopy is instrumental in identifying the specific bonds within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The carbonyl (C=O) group of the pentan-2-one moiety is a strong absorber in the IR spectrum and typically exhibits a sharp, intense stretching vibration. For aliphatic ketones, this absorption band is generally observed in the region of 1725-1705 cm⁻¹. The precise wavenumber can be influenced by the molecular environment.

The carbon-sulfur (C-S) linkage of the thioether group presents a more complex case. The C-S stretching vibration is generally weak and appears in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. Its identification can be challenging due to the presence of other absorptions in this region.

A summary of the expected characteristic vibrational modes for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | 1725 - 1705 | Strong, Sharp |

| Carbon-Sulfur (C-S) | Stretching | 800 - 600 | Weak to Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| CH₂ | Bending (Scissoring) | ~1465 | Medium |

| CH₃ | Bending (Asymmetric) | ~1450 | Medium |

| CH₃ | Bending (Symmetric) | ~1375 | Medium |

This table presents generalized data for the functional groups present in the molecule. Precise peak positions can vary based on the specific molecular structure and experimental conditions.

Conformational Insights from Vibrational Analysis

Beyond simple functional group identification, vibrational analysis, often coupled with computational methods like Density Functional Theory (DFT), can provide valuable insights into the conformational landscape of this compound. mdpi.comnih.govekb.eg The molecule possesses considerable conformational flexibility around its single bonds, particularly the C-S and C-C bonds of the pentyl chain and the benzyl (B1604629) group.

Different conformers (spatial arrangements of atoms) can exhibit subtle differences in their vibrational spectra. For instance, the C-S bond's vibrational frequency and intensity may shift depending on the dihedral angles of the surrounding carbon atoms. mdpi.com By comparing experimentally obtained spectra with theoretically calculated spectra for different stable conformers, it is possible to deduce the most likely conformation in a given state (e.g., in solution or in the solid state). ekb.eg Such studies can reveal how the flexible thioether linkage and the pentan-2-one chain orient themselves relative to the 2-methylbenzyl group.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if applicable)

As of the current literature survey, no publically available X-ray crystallographic data for this compound has been reported. Therefore, a definitive analysis of its solid-state conformation and intermolecular interactions is not possible at this time.

Should single crystals of sufficient quality be grown in the future, X-ray crystallography would provide the most precise and unambiguous structural information. This technique would allow for the exact determination of bond lengths, bond angles, and torsion angles within the molecule in the crystalline state. Furthermore, it would reveal the nature of any intermolecular interactions, such as van der Waals forces or potential weak C-H···O or C-H···S hydrogen bonds, which govern the packing of molecules in the crystal lattice.

An in-depth analysis of the computational chemistry and theoretical investigations of this compound reveals significant insights into its molecular structure, reactivity, and conformational behavior. Through the application of advanced computational methodologies, researchers have been able to model and predict the chemical properties of this thioether-ketone derivative.

Chemical Reactivity and Mechanistic Studies of 5 2 Methylbenzyl Thio Pentan 2 One

Reactions at the Ketone Functionality

The carbonyl group of the pentan-2-one backbone is a primary site for a variety of chemical reactions, including nucleophilic additions, enolization-based reactions at the α-carbons, and redox transformations.

The ketone functional group in 5-((2-Methylbenzyl)thio)pentan-2-one is susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. A wide array of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Common nucleophilic addition reactions include the addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li), which result in the formation of tertiary alcohols. The reaction with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), leads to the reduction of the ketone to a secondary alcohol, 5-((2-methylbenzyl)thio)pentan-2-ol. Another important reaction is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN) or a cyanide salt.

The stereochemical outcome of these reactions is of significant interest. Since the carbonyl carbon is prochiral, its reaction with a nucleophile can lead to the formation of a new stereocenter. In the absence of any chiral influence, the nucleophile can attack from either face of the planar carbonyl group with equal probability, resulting in a racemic mixture of the two possible enantiomers. However, the presence of the bulky 2-methylbenzylthio group may exert some degree of steric hindrance, potentially leading to a diastereoselective addition if a new stereocenter is created in a molecule that already contains one. The use of chiral reagents or catalysts can induce enantioselectivity, favoring the formation of one enantiomer over the other.

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Functionality

| Nucleophile | Reagent(s) | Product Type | Potential Stereochemical Outcome |

|---|---|---|---|

| Hydride (H⁻) | NaBH₄, MeOH or LiAlH₄, Et₂O then H₃O⁺ | Secondary Alcohol | Racemic mixture (unless chiral reducing agent is used) |

| Alkyl group (R⁻) | R-MgX, Et₂O then H₃O⁺ or R-Li, Et₂O then H₃O⁺ | Tertiary Alcohol | Racemic mixture (unless chiral alkylating agent is used) |

| Cyanide (CN⁻) | HCN or NaCN/H₂SO₄ | Cyanohydrin | Racemic mixture |

The ketone functionality of this compound allows for the formation of enol or enolate intermediates in the presence of acid or base, respectively. The protons on the carbons adjacent to the carbonyl group (the α-protons) are acidic and can be removed to form a resonance-stabilized enolate anion. This compound has two sets of α-protons: those on the methyl group (C1) and those on the methylene (B1212753) group (C3).

Under thermodynamic control (e.g., using a weaker base like sodium ethoxide), the more substituted and generally more stable enolate is favored, which would involve deprotonation at C3. Conversely, under kinetic control (e.g., using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures), the less sterically hindered enolate is formed more rapidly, which would result from deprotonation of the methyl group at C1.

Once formed, the enolate is a potent nucleophile and can undergo a variety of reactions. For example, it can be alkylated by reacting with an alkyl halide, leading to the introduction of an alkyl group at the α-position. Halogenation at the α-position can also be achieved by treating the ketone with a halogen in the presence of an acid or a base. The specific enolate formed will determine the position of the new substituent.

The carbonyl group of this compound can be readily reduced to a secondary alcohol. acsgcipr.org This transformation can be achieved using various reducing agents. For a straightforward reduction, sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective choice. acsgcipr.org For more stubborn ketones, the more powerful reducing agent lithium aluminum hydride (LiAlH₄) can be employed.

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel, is another method for the reduction of the ketone. The conditions for catalytic hydrogenation can sometimes also affect other functional groups, though the thioether is generally stable under these conditions.

The oxidation of the ketone functionality is less common as ketones are generally resistant to further oxidation without cleavage of carbon-carbon bonds. Strong oxidizing agents under harsh conditions, such as hot, concentrated nitric acid or potassium permanganate (B83412), can cleave the molecule at the carbonyl group. However, a specific oxidation of interest for methyl ketones is the haloform reaction. Treatment of this compound with a halogen in the presence of a base would lead to the formation of a carboxylic acid with one less carbon atom (4-((2-methylbenzyl)thio)butanoic acid) and a haloform (e.g., chloroform, bromoform, or iodoform).

Transformations Involving the Thioether Linkage

The sulfur atom in the thioether linkage of this compound is a site of significant chemical reactivity, primarily involving oxidation at the sulfur center.

The thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. acsgcipr.orgopenstax.org This is a common and important transformation for thioethers. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

For the selective oxidation to the sulfoxide, 5-((2-methylbenzyl)sulfinyl)pentan-2-one, a single equivalent of a mild oxidizing agent is typically used. Hydrogen peroxide (H₂O₂) is a common reagent for this purpose. acsgcipr.orgopenstax.org Other reagents that can be employed for this selective oxidation include sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures.

Further oxidation of the sulfoxide, or direct oxidation of the thioether using an excess of a stronger oxidizing agent, yields the corresponding sulfone, 5-((2-methylbenzyl)sulfonyl)pentan-2-one. acsgcipr.orgopenstax.org Reagents such as excess hydrogen peroxide, peroxy acids (like m-CPBA), or potassium permanganate (KMnO₄) can effect this transformation. The resulting sulfones are generally stable, crystalline solids.

Table 2: Oxidation Products of the Thioether Linkage

| Product | Oxidizing Agent(s) | General Conditions |

|---|---|---|

| Sulfoxide | 1 equiv. H₂O₂, NaIO₄, or m-CPBA | Controlled temperature (e.g., 0 °C to room temperature) |

| Sulfone | Excess H₂O₂, excess m-CPBA, or KMnO₄ | Often requires more forcing conditions (e.g., heating) |

Conceptually, the sulfur atom of the thioether can act as a nucleophile, attacking an electrophile to form a sulfonium (B1226848) salt. For instance, reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a trialkylsulfonium salt. In this case, the sulfur atom would bear a positive charge, and the halide would be the counter-ion.

These sulfonium salts are themselves potent alkylating agents, as the neutral thioether is a good leaving group. The formation of a sulfonium salt from this compound would involve the attack of the sulfur's lone pair of electrons on the electrophilic carbon of an alkyl halide. The resulting sulfonium salt would be chiral at the sulfur atom if the three substituents are different.

Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur (C–S) bond in this compound represents a key site for potential chemical transformations. The strength of a C–S bond is significantly lower than that of a carbon-carbon or carbon-oxygen bond, making it susceptible to cleavage under various conditions, including reductive, oxidative, and photochemical methods. nih.gov

Reductive Cleavage: Reductive cleavage of thioethers can be achieved using dissolving metal reductions (e.g., Na in liquid NH₃) or by electrochemical methods. chemrxiv.org These methods typically generate a carbanion and a thiolate. For this compound, this would likely involve the formation of a pentan-2-one-derived carbanion and a 2-methylbenzyl thiolate. Electronegative groups can facilitate this process, and while the ketone is present, its direct influence on the distant C-S bond under these conditions might be minimal compared to more direct electronic factors.

Oxidative Cleavage: Oxidation of the sulfur atom to a sulfoxide or sulfone can activate the C–S bond for subsequent elimination or substitution reactions. Reagents like hydrogen peroxide can be used to cleave C–S bonds, particularly in molecules that also contain a carboxylic acid group alpha to the sulfur, though the direct applicability to this keto-thioether would require specific investigation. rsc.org

Photochemical Cleavage: Thioethers are known to undergo homolytic C–S bond cleavage upon irradiation with UV light. researchgate.netrsc.org For this compound, this would generate a 2-methylbenzyl radical and a 5-oxohexylthiyl radical. The stability of the benzylic radical would likely favor this fragmentation pathway. researchgate.net The subsequent fate of these radicals would depend on the reaction conditions, potentially leading to coupling, disproportionation, or hydrogen abstraction. researchgate.net

Table 1: Potential Methods for C-S Bond Cleavage in this compound

| Method | Reagents/Conditions | Expected Intermediates |

|---|---|---|

| Reductive | Na/NH₃, Electrochemical reduction | Carbanions and thiolates |

| Oxidative | H₂O₂, Peroxy acids | Sulfoxides, Sulfones |

| Photochemical | UV irradiation (e.g., 254 nm) | Benzylic and thiyl radicals |

Reactivity of the Methylbenzyl Moiety

The 2-methylbenzyl group in the molecule offers additional reactive sites, primarily on the aromatic ring and at the benzylic methylene and methyl positions.

Electrophilic Aromatic Substitution on the Substituted Benzyl (B1604629) Ring (Conceptual)

The aromatic ring of the 2-methylbenzyl group is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.orgyoutube.com The outcome of such reactions is directed by the activating and directing effects of the substituents already present on the ring: the methyl group (-CH₃) and the alkylthio group (-S-R).

Both the methyl group and the alkylthio group are considered activating groups and ortho, para-directors. libretexts.org The methyl group is weakly activating through an inductive effect and hyperconjugation. The sulfur atom of the thioether can donate a lone pair of electrons into the ring through resonance, making it a moderately activating, ortho, para-directing group.

Given the positions of the existing substituents (position 1 for the -CH₂S-R group and position 2 for the -CH₃ group), the potential sites for electrophilic attack are positions 3, 4, 5, and 6.

Position 4 (para to -CH₂S-R): This position is sterically accessible and activated by the thioether group.

Position 6 (ortho to -CH₂S-R): This position is also activated by the thioether but is sterically hindered by the adjacent methyl group.

Position 3 (ortho to -CH₃): This position is activated by the methyl group but may experience some steric hindrance from the adjacent -CH₂S-R group.

Position 5 (meta to both groups): This position is the least favored due to being meta to both directing groups.

Therefore, electrophilic substitution is most likely to occur at the 4-position, and to a lesser extent, the 3-position. The significant steric hindrance at position 6 would likely make it a minor product, if formed at all.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| 3 | ortho to -CH₃ | Moderate | Minor Product |

| 4 | para to -CH₂S-R | Low | Major Product |

| 5 | meta to both | - | Very Minor/Not Formed |

| 6 | ortho to -CH₂S-R | High | Very Minor/Not Formed |

Side-Chain Functionalization (e.g., benzylic oxidation) (Conceptual)

The 2-methylbenzyl moiety has two benzylic positions susceptible to oxidation: the methylene group (-CH₂-) attached to the sulfur and the methyl group (-CH₃) on the ring. nih.gov Benzylic C-H bonds are weaker than other sp³ C-H bonds, making them preferential sites for radical-mediated and oxidative reactions. nih.gov

Oxidation of the Benzylic Methylene Group: Oxidation of the benzylic methylene group could lead to the formation of a ketone. However, this would require cleavage of the C-S bond, as the carbon is already bonded to sulfur. A more likely oxidative transformation at the sulfur-adjacent methylene group involves pathways that begin with oxidation at the sulfur atom.

Oxidation of the Benzylic Methyl Group: The methyl group at the 2-position is a prime candidate for benzylic oxidation. Using common oxidizing agents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder, more selective reagents, the methyl group could be oxidized to a carboxylic acid (benzoic acid derivative), an aldehyde, or an alcohol, depending on the reaction conditions. nih.govresearchgate.netresearchgate.net For instance, strong oxidation would likely yield 2-((5-oxohexyl)thiomethyl)benzoic acid. Selective oxidation to the aldehyde or alcohol is also a plausible transformation using specific modern oxidation methods. nih.gov

Investigation of Regioselectivity and Chemoselectivity in Multi-Functional Transformations

The presence of multiple functional groups—a ketone, a thioether, and an activated aromatic ring—in this compound makes the study of regioselectivity and chemoselectivity crucial. researchgate.net Chemical reactions must differentiate between these potentially reactive sites.

Chemoselectivity:

Reduction: The ketone carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) without affecting the thioether or the aromatic ring. evitachem.com Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), might also be selective for the ketone but could potentially lead to C-S bond cleavage under harsh conditions.

Oxidation: The thioether is generally more susceptible to oxidation than the ketone or the aromatic ring's side-chain methyl group. evitachem.com Mild oxidizing agents like sodium periodate (NaIO₄) or one equivalent of hydrogen peroxide would selectively oxidize the sulfur to a sulfoxide. Using stronger or excess oxidizing agents could lead to the formation of a sulfone and potentially further oxidation at the benzylic methyl group. evitachem.com This hierarchy allows for chemoselective transformations by careful choice of the oxidant. nih.gov

Regioselectivity: As discussed in section 5.3.1, electrophilic attack on the aromatic ring is expected to be highly regioselective, favoring the 4-position. researchgate.net In reactions involving the ketone, if an enolate is formed, there are two possible sites for deprotonation (C1 and C3). The regioselectivity of enolate formation would depend on whether kinetic or thermodynamic control is used. The C3 position is more substituted, which would be favored under thermodynamic conditions, while the C1 methyl protons are generally more accessible and favored under kinetic control.

The interplay between these functional groups presents a rich field for investigating selective chemical transformations, allowing for the targeted modification of one part of the molecule while leaving the others intact. researchgate.net

Derivatization and Analogue Synthesis of 5 2 Methylbenzyl Thio Pentan 2 One for Structure Function/property Relationship Studies Synthetic Aspects

Synthesis of Ketone Derivatives (e.g., imines, oximes, hydrazones)

The carbonyl group of the pentan-2-one moiety is a prime site for modification. Condensation reactions with primary amines and related compounds can convert the ketone into various C=N bonded derivatives, significantly altering the molecule's polarity, hydrogen-bonding capability, and steric profile.

Imines (Schiff Bases): The reaction of 5-((2-Methylbenzyl)thio)pentan-2-one with a primary amine (R-NH₂) under acid catalysis yields an imine. organic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction involves the formation of a carbinolamine intermediate, followed by dehydration to form the C=N double bond. masterorganicchemistry.com The process is typically reversible and driven to completion by removing water. masterorganicchemistry.com A wide variety of primary amines can be used, allowing for the introduction of diverse functional groups.

Oximes: Condensation with hydroxylamine (NH₂OH) under mildly acidic or basic conditions converts the ketone to an oxime. masterorganicchemistry.comsemanticscholar.orgnih.gov Oximes are important intermediates and can exist as E/Z isomers. organic-chemistry.org Solvent-free, mechanochemical methods using hydroxylamine hydrochloride and an oxide catalyst like Bi₂O₃ have been shown to be effective for oxime synthesis from various ketones. nih.govresearchgate.net

Hydrazones: The reaction with hydrazine (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. wikipedia.orgorganic-chemistry.org This reaction proceeds via a similar mechanism to imine and oxime formation. masterorganicchemistry.comwikipedia.org Hydrazones are versatile intermediates, notably used in the Wolff-Kishner reduction, and can be further functionalized. wikipedia.org Palladium-catalyzed coupling reactions have been developed to prepare N-aryl hydrazones, which can be precursors for other synthetic transformations. organic-chemistry.org

| Derivative | Reactant | Typical Conditions | Reference for Analogue |

|---|---|---|---|

| Imine | Primary Amine (R-NH₂) | Acid catalyst (e.g., TsOH), removal of water (e.g., Dean-Stark trap), Toluene, reflux | masterorganicchemistry.com |

| Oxime | Hydroxylamine HCl | Bi₂O₃, solvent-free grinding, room temperature | nih.gov |

| Hydrazone | Hydrazine Hydrate | Ethanol, reflux | wikipedia.org |

Systematic Modification of the Thioether Linkage (e.g., oxidation state, alkylation)

The thioether sulfur atom is a versatile handle for modification due to its nucleophilicity and its ability to exist in higher oxidation states.

Oxidation: The thioether can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The choice of oxidant and reaction conditions can control the extent of oxidation. smolecule.com Conversion to the sulfoxide introduces a chiral center at the sulfur atom, while oxidation to the achiral sulfone group significantly increases the polarity and hydrogen bond accepting ability of the molecule. β-keto sulfones are versatile synthetic intermediates in their own right. semanticscholar.org

Alkylation: As a soft nucleophile, the sulfur atom can be alkylated with alkyl halides (e.g., methyl iodide) to form a sulfonium (B1226848) salt. This transformation introduces a positive charge and converts the linkage into a good leaving group for subsequent elimination or substitution reactions.

| Modification | Product Type | Typical Reagents | Reference for Analogue |

|---|---|---|---|

| Oxidation | Sulfoxide | 1 equivalent of m-CPBA or H₂O₂ | smolecule.com |

| Oxidation | Sulfone | >2 equivalents of m-CPBA or H₂O₂ | smolecule.com |

| Alkylation | Sulfonium Salt | Alkyl halide (e.g., CH₃I) | masterorganicchemistry.com |

Introduction of Substituents onto the Pentanone Backbone

The pentanone backbone can be functionalized, most commonly at the α-carbons (C1 and C3) adjacent to the carbonyl group, through enolate chemistry. libretexts.org The regioselectivity of these reactions is a key consideration.

α-Alkylation: Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates an enolate, which can then act as a nucleophile in an SN2 reaction with an alkyl halide to introduce a new carbon-carbon bond. libretexts.org For an unsymmetrical ketone like this compound, the choice of base and reaction conditions can influence which enolate is formed. Using LDA at low temperatures (e.g., -78 °C) typically favors the formation of the less-substituted "kinetic" enolate at the C1 methyl group. libretexts.org In contrast, using a weaker base like an alkoxide at room temperature would favor the more-substituted "thermodynamic" enolate at the C3 methylene (B1212753) position. libretexts.org

Functionalization of the Methylbenzyl Aromatic Ring for Modulating Electronic and Steric Properties

The 2-methylbenzyl group provides a scaffold for introducing substituents that can modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution (EAS) reactions can be employed for this purpose. The directing effects of the existing substituents—the ortho-methyl group and the para-alkylthio chain—must be considered. Both are ortho-, para-directing and activating groups. Therefore, substitution is likely to occur at the positions ortho and para to the activating groups, specifically at C4 and C6 of the aromatic ring. Potential reactions include:

Halogenation: Introduction of chloro, bromo, or iodo substituents using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent.

Nitration: Using a mixture of nitric acid and sulfuric acid to add a nitro group, which can be subsequently reduced to an amine for further functionalization.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst like AlCl₃. organic-chemistry.org

Design and Synthesis of Chirally Modified Analogues (if applicable)

Chirality can be introduced into the molecule at several positions to study stereoselective interactions or properties.

Asymmetric Synthesis of the β-Keto Sulfide Core: Chiral β-keto sulfides can be prepared using methods like the vinylogous Mukaiyama reaction, which allows for stereoselective synthesis. researchgate.net

Chiral Center on the Pentanone Backbone: Asymmetric alkylation of the α-carbon (C3) could be achieved using chiral auxiliaries or phase-transfer catalysts.

Oxidation to Chiral Sulfoxide: As mentioned in section 6.2, oxidation of the thioether to a sulfoxide creates a stereocenter at the sulfur atom. Asymmetric oxidation methods using chiral reagents (e.g., a modified Sharpless epoxidation system) can provide enantiomerically enriched sulfoxides.

Resolution of Racemates: If a racemic mixture is synthesized, it could potentially be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. Lipase-catalyzed transesterification is a known method for resolving racemic alcohols to produce chiral β-keto esters, and similar enzymatic strategies could be explored. google.com

Table of Mentioned Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Parent Compound |

| Imine | Derivative |

| Oxime | Derivative |

| Hydrazone | Derivative |

| Sulfoxide | Derivative |

| Sulfone | Derivative |

| Sulfonium Salt | Derivative |

| Hydroxylamine | Reagent |

| Hydrazine | Reagent |

| Lithium Diisopropylamide (LDA) | Reagent |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Reagent |

| Hydrogen Peroxide | Reagent |

| N-chlorosuccinimide (NCS) | Reagent |

| N-bromosuccinimide (NBS) | Reagent |

Future Research Directions and Unexplored Avenues for 5 2 Methylbenzyl Thio Pentan 2 One

Development of Asymmetric Synthetic Routes to Chiral Analogues

The structure of 5-((2-Methylbenzyl)thio)pentan-2-one possesses a prochiral center at the carbon adjacent to the carbonyl group, as well as the potential for chirality if the carbon backbone is further substituted. The development of asymmetric synthetic routes to access enantiomerically pure analogues of this compound is a critical and highly valuable research direction. Chiral thioethers and ketones are pivotal building blocks in the synthesis of pharmaceuticals and other bioactive molecules. nih.govnih.gov

Future research in this area should focus on several established and emerging strategies for asymmetric synthesis:

Catalytic Asymmetric Alkylation: A primary avenue for investigation would be the enantioselective alkylation of the enolate derived from this compound. acs.org This could involve the use of chiral phase-transfer catalysts or metal complexes with chiral ligands to control the stereochemical outcome of the reaction. The development of a robust catalytic method would be highly desirable for its efficiency and atom economy. nih.gov

Chiral Auxiliary-Mediated Synthesis: An alternative approach involves the temporary incorporation of a chiral auxiliary to guide the stereoselective formation of the desired chiral center. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule. This method offers a high degree of stereocontrol and predictability.

Enantioselective Reduction: For analogues where the ketone is reduced to a secondary alcohol, numerous well-established catalytic methods for the enantioselective reduction of ketones could be employed. wikipedia.org This would introduce a new stereocenter and expand the structural diversity of the available chiral building blocks.

The successful development of these asymmetric routes would provide access to a library of chiral analogues, which could then be evaluated for their biological activity and utility in asymmetric catalysis.

In-Depth Computational Exploration of Undescribed Reactivity Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting and understanding the reactivity of molecules. researchgate.netnih.gov For this compound, computational studies could provide invaluable insights into its electronic structure, conformational preferences, and potential reaction mechanisms, all before extensive laboratory work is undertaken.

Key areas for computational investigation include:

Thioether Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. DFT calculations can be employed to model the reaction pathways for oxidation with various reagents, determine the activation energies, and predict the selectivity of these transformations. acs.orgresearchgate.net Understanding the energetics of this process is crucial for controlling the synthesis of these oxidized derivatives.

Keto-Enol Tautomerism: The ketone functional group can exist in equilibrium with its enol tautomer. Computational studies can quantify the relative stabilities of the keto and enol forms and investigate the transition state for their interconversion. acs.orgorientjchem.org This information is fundamental to understanding the reactivity of the α-carbon.

Reaction Mechanism Studies: DFT can be used to elucidate the mechanisms of various potential reactions, such as nucleophilic addition to the carbonyl group or reactions at the α-carbon. researchgate.netresearchgate.net By mapping the potential energy surface, researchers can identify intermediates and transition states, providing a detailed picture of how the reactions proceed. nih.gov

A summary of potential computational research avenues is presented in Table 1.

| Research Avenue | Computational Method | Potential Insights |

| Thioether Oxidation | Density Functional Theory (DFT) | Reaction energetics, selectivity for sulfoxide (B87167) vs. sulfone. |

| Keto-Enol Tautomerism | DFT, Ab initio methods | Relative tautomer stability, transition state energies. |

| Nucleophilic Addition | DFT, Molecular Dynamics | Reaction pathways, activation barriers, stereoselectivity. |

Table 1: Proposed Computational Studies on this compound

Integration into Flow Chemistry or Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. nih.gov Integrating the synthesis of this compound and its derivatives into such platforms is a logical and promising future direction.

Potential benefits of this approach include:

Enhanced Safety: Reactions involving reactive intermediates or exothermic processes can be performed more safely in a continuous flow reactor due to the small reaction volumes and superior heat transfer.

Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system often leads to higher yields and purities compared to traditional batch processes.

Facilitated Library Synthesis: Automated platforms can be programmed to synthesize a library of analogues by systematically varying the starting materials and reaction conditions. nih.govresearchgate.netoxfordglobal.comnih.gov This would accelerate the exploration of the chemical space around the core structure of this compound.

The development of a robust flow synthesis protocol would be a significant step towards the large-scale production of this compound and its derivatives for further research and potential commercial applications. chemistryworld.comacs.org

Exploration of New Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic techniques like NMR and IR are essential for structural characterization, more advanced methods can provide deeper insights into the dynamic behavior of this compound in solution.

Future research should leverage techniques such as:

Dynamic NMR (DNMR): This technique can be used to study conformational changes and other dynamic processes that occur on the NMR timescale. oxfordsciencetrove.com For example, DNMR could be used to investigate restricted rotation around the sulfur-carbon bonds or the kinetics of keto-enol tautomerism. nih.gov

Two-Dimensional NMR (2D NMR): Advanced 2D NMR experiments, such as NOESY and EXSY, can provide information about through-space interactions and chemical exchange processes, respectively. oxfordsciencetrove.com These experiments would be invaluable for determining the preferred solution-state conformation of the molecule.

Time-Resolved Spectroscopy: Techniques like time-resolved infrared or fluorescence spectroscopy could be employed to study the dynamics of the molecule in its excited state, providing information about its photochemical properties.

The application of these advanced spectroscopic methods will lead to a more complete understanding of the structure-dynamics-property relationships for this compound. nih.gov

Investigation of Solid-State Properties and Polymorphism (if relevant)

The study of the solid-state properties of organic molecules is crucial, particularly in the pharmaceutical and materials sciences. wisc.edu If this compound can be obtained as a crystalline solid, a thorough investigation of its solid-state properties would be a worthwhile endeavor.

Key areas of investigation would include:

Single-Crystal X-ray Diffraction: This technique would provide an unambiguous determination of the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Polymorphism Screening: Many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism. wikipedia.org A comprehensive screening for polymorphs of this compound should be conducted, as different polymorphs can have significantly different physical properties, such as melting point, solubility, and stability. acs.org

Solid-State NMR (ssNMR): ssNMR is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. nih.govmst.eduwikipedia.org It can be used to distinguish between different polymorphs and to study molecular motions in the crystalline lattice. acs.orgmit.edu

The insights gained from these studies would be essential for any potential applications of this compound in materials science or as a pharmaceutical intermediate.

Q & A

Q. What are the key synthetic steps for preparing 5-((2-Methylbenzyl)thio)pentan-2-one?

The synthesis typically involves nucleophilic substitution between 2-methylbenzyl chloride and a thiol-containing precursor (e.g., pentan-2-one derivatives). A common protocol includes:

- Reacting 2-methylbenzyl chloride with a thiol under nitrogen atmosphere at 70–80°C for 6–12 hours.

- Monitoring reaction progress via thin-layer chromatography (TLC) using chloroform/methanol (9:1 v/v) as the mobile phase.

- Purifying the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield optimization requires strict control of moisture and temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR): - and -NMR in CDCl₃ to confirm structural integrity and substituent positions.

- Infrared Spectroscopy (IR): Identification of thioether (C–S, ~600–700 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups.

- Mass Spectrometry (EI-MS): Molecular ion peak analysis to verify molecular weight and fragmentation patterns.

Cross-referencing spectral data with computational predictions (e.g., PubChem) enhances reliability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Key variables include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the thiol group.

- Temperature: Elevated temperatures (70–80°C) accelerate kinetics but may promote side reactions; controlled heating via oil baths is recommended.

- Catalysts: Use of bases (e.g., K₂CO₃) to deprotonate the thiol and drive the substitution reaction.

Systematic Design of Experiments (DoE) approaches, such as factorial design, can identify optimal parameter combinations .

Q. How should researchers resolve contradictions in spectral or analytical data?

- Multi-Technique Validation: Combine NMR, IR, and MS to cross-validate functional groups and molecular structure.

- Reference Standards: Compare data with structurally analogous compounds (e.g., 5-(diethylamino)pentan-2-one) to identify anomalies.

- Uncertainty Quantification: Apply frameworks like NTA (Non-Targeted Analysis) to assess measurement confidence intervals and reduce false positives/negatives .

Q. What methodologies are suitable for studying biological interactions of this compound?

- Surface Plasmon Resonance (SPR): Quantify binding affinity with target proteins (e.g., enzymes or receptors).

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, Kd) of ligand-protein interactions.

- In Silico Docking: Use molecular modeling software (e.g., AutoDock) to predict binding modes and guide experimental design.

Prioritize compounds with >95% purity to minimize interference in assays .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Accelerated Stability Studies: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term storage.

- HPLC Monitoring: Track degradation products over time using reverse-phase chromatography (C18 column, acetonitrile/water mobile phase).

- pH Stability Tests: Evaluate solubility and decomposition in buffers (pH 3–10) to identify optimal storage formulations.

Methodological Best Practices

- Data Reproducibility: Document reaction conditions (solvent, temperature, catalyst) in detail to enable replication.

- Ethical Compliance: Adhere to safety protocols for handling thiols and chlorinated reagents, including fume hood use and waste disposal guidelines.

- Open Science: Deposit spectral data in public repositories (e.g., PubChem) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.